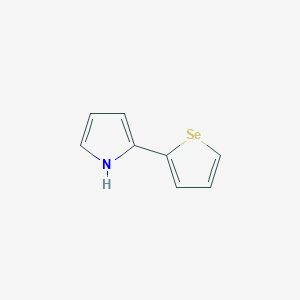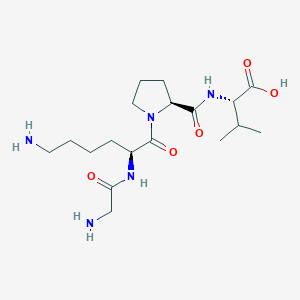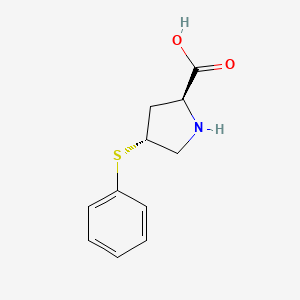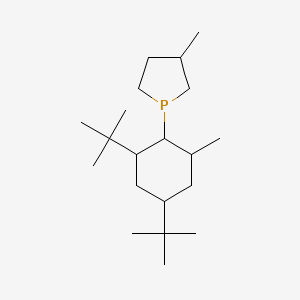
2-(Selenophen-2-yl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Selenophen-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a selenophene moiety. This compound is of interest due to its unique electronic properties, which are influenced by the presence of selenium, a heavier chalcogen compared to sulfur. The incorporation of selenium into heterocyclic compounds can significantly alter their chemical and physical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Selenophen-2-yl)-1H-pyrrole typically involves the formation of the selenophene ring followed by its attachment to the pyrrole ring. One common method is the reaction of phenyl selenophen-2-yl thioketone with diazomethane, which proceeds through a stepwise diradical mechanism . This reaction can be carried out under controlled conditions, often at low temperatures to stabilize the reactive intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Selenophen-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenophenes to selenides.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
2-(Selenophen-2-yl)-1H-pyrrole has several applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and other biochemical processes.
Wirkmechanismus
The mechanism by which 2-(Selenophen-2-yl)-1H-pyrrole exerts its effects involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The pyrrole ring can engage in π-π stacking interactions, which are important in the formation of conjugated systems and other complex structures .
Vergleich Mit ähnlichen Verbindungen
Thiophene: Similar to selenophene but contains sulfur instead of selenium.
Furan: Contains oxygen instead of selenium.
Pyrrole: The parent compound without the selenophene substitution.
Uniqueness: 2-(Selenophen-2-yl)-1H-pyrrole is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and advanced materials .
Eigenschaften
CAS-Nummer |
146580-93-0 |
|---|---|
Molekularformel |
C8H7NSe |
Molekulargewicht |
196.12 g/mol |
IUPAC-Name |
2-selenophen-2-yl-1H-pyrrole |
InChI |
InChI=1S/C8H7NSe/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9H |
InChI-Schlüssel |
BNRREYILJZPKKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C2=CC=C[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)

![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)

![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)



![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)



